Ácido Dansil-d6

Descripción general

Descripción

Dansyl Acid-d6 is a derivative of dansyl chloride, a highly reactive non-fluorescent reagent that easily reacts with amines, yielding fluorescent derivatives . It is used for amino-acids derivatization and many other detection techniques .

Synthesis Analysis

Starting from dansyl-chloride, in reaction with 1,1-diphenylhydrazine and methoxyamine, two new fluorescent derivatives were obtained and characterized by NMR, IR, UV-Vis, HR-MS, and fluorescence spectroscopy . The synthesis of Dansyl Acid-d6 involves chemical derivatization where amino acids are covalently linked to a chemical that improves retention on reverse-phase columns .Molecular Structure Analysis

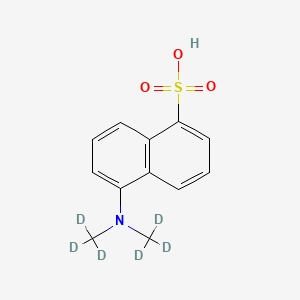

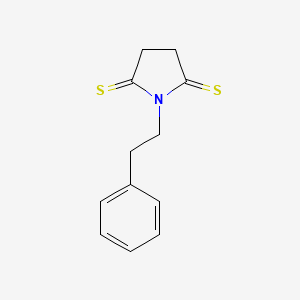

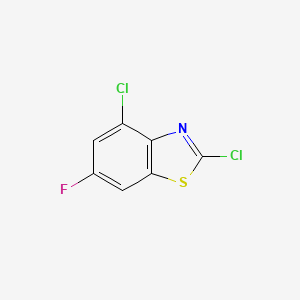

The molecular formula of Dansyl Acid-d6 is C12H13NO3S . It has a molecular weight of 257.34 g/mol . The InChIKey of Dansyl Acid-d6 is BBEQQKBWUHCIOU-WFGJKAKNSA-N .Chemical Reactions Analysis

Both compounds generated from the reaction of dansyl-chloride with 1,1-diphenylhydrazine and methoxyamine generate free radicals by oxidation, as demonstrated by ESR spectroscopy . Compound 1 generates the corresponding hydrazyl-persistent free radical, evidenced directly by ESR spectroscopy, while compound 2 generates in the first instance the methoxyaminyl short-lived free radical, which decomposes rapidly with the formation of the methoxy radical, evidenced by the ESR spin-trapping technique .Physical and Chemical Properties Analysis

The exact mass and monoisotopic mass of Dansyl Acid-d6 are both 257.09927493 g/mol . It has a topological polar surface area of 66 Ų . It has a complexity of 360 .Aplicaciones Científicas De Investigación

Cuantificación de Aminoácidos

El Ácido Dansil-d6 se utiliza en la cuantificación de aminoácidos en muestras biológicas, lo que constituye una herramienta fundamental para el estudio del metabolismo . Este método implica la derivatización química y la espectrometría de masas de cromatografía líquida (LC-MS), proporcionando un enfoque simple, rápido y robusto para analizar los aminoácidos proteinogénicos .

Estudios de Reprogramación Metabólica

La cuantificación dirigida de aminoácidos mediante la dansilación forma parte de la investigación de la reprogramación metabólica. Permite el análisis detallado de los cambios metabólicos en las células, lo que es fundamental para comprender enfermedades como el cáncer .

Etiquetado de Biomoléculas

El Cloruro de Dansil-d6, que contiene this compound, se utiliza para el etiquetado de biomoléculas como aminas, aminoácidos y proteínas. El grupo cloro reactivo forma enlaces covalentes con los grupos amino de estas biomoléculas, lo que da como resultado una etiqueta de dansil.

Determinación de la Secuencia de Péptidos

El método de dansil es una técnica extremadamente sensible para identificar aminoácidos, especialmente en la determinación de la secuencia de péptidos. Implica el etiquetado fluorescente bajo luz UV y la identificación mediante cromatografía en capa fina .

Mecanismo De Acción

Target of Action

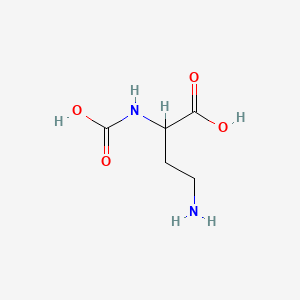

Dansyl Acid-d6 primarily targets amino acids . It reacts with the free amino groups of peptides and proteins . This interaction is critical for the analysis of amino acids in biological samples, which is a crucial tool for studying metabolism .

Mode of Action

Dansyl Acid-d6 interacts with its targets through a process known as dansylation . In this process, dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .

Biochemical Pathways

The dansylation process affects the metabolic pathways of amino acids . The resulting dansylated amino acids can be analyzed using liquid chromatography-mass spectrometry (LC-MS), providing valuable insights into the metabolism of these amino acids .

Pharmacokinetics

The compound’s ability to react with amino acids and its use in lc-ms analysis suggest that it may have significant bioavailability .

Result of Action

The result of Dansyl Acid-d6’s action is the formation of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This is an extremely sensitive method for identifying amino acids and has found considerable use in peptide sequence determination .

Action Environment

The action of Dansyl Acid-d6 can be influenced by environmental factors. For instance, the dansylation reaction occurs at room temperature in a sodium carbonate buffer . .

Safety and Hazards

Dansyl Acid-d6 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It should be stored locked up in a well-ventilated place and the container should be kept tightly closed .

Análisis Bioquímico

Biochemical Properties

Dansyl Acid-d6 plays a crucial role in biochemical reactions, particularly in the analysis of amino acids . It reacts with free amines, yielding dansylated reaction products . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, facilitating their identification and analysis .

Cellular Effects

The effects of Dansyl Acid-d6 on cells are primarily related to its role in amino acid analysis . By reacting with amino acids, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Dansyl Acid-d6 exerts its effects at the molecular level through its reaction with free amino groups of peptides and proteins . This reaction results in the formation of a dansyl derivative of the N-terminal amino acid, which is resistant to acid hydrolysis . This mechanism allows Dansyl Acid-d6 to influence enzyme activity, biomolecular interactions, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Dansyl Acid-d6 is typically incubated with amino acid standards or samples at room temperature for 60 minutes . Over time, free amines react with Dansyl Acid-d6, yielding dansylated reaction products . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed through these reactions .

Metabolic Pathways

Dansyl Acid-d6 is involved in the metabolic pathways related to amino acid analysis . It interacts with enzymes and cofactors during the process of amino acid derivatization

Transport and Distribution

The transport and distribution of Dansyl Acid-d6 within cells and tissues are closely tied to its biochemical properties and reactions. It is distributed wherever amino acids are present and can interact with various transporters or binding proteins during the process of amino acid analysis .

Subcellular Localization

The subcellular localization of Dansyl Acid-d6 is determined by its interactions with amino acids. It is typically localized wherever amino acids are present within the cell

Propiedades

IUPAC Name |

5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEQQKBWUHCIOU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)